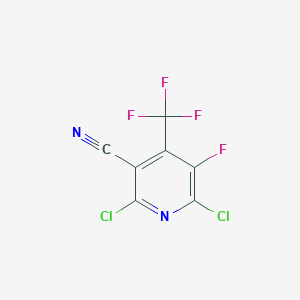
(S)-4-Allyloxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Allyloxazolidine-2,5-dione is a chiral compound with a unique structure that includes an oxazolidine ring substituted with an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Allyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an aldehyde, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Allyloxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxazolidine ring can be reduced to form a more saturated compound.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the oxazolidine ring can produce a more saturated oxazolidine derivative.
Scientific Research Applications
(S)-4-Allyloxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-4-Allyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can act as a ligand, binding to active sites and modulating the activity of the target molecule. The allyl group can also participate in covalent bonding with nucleophilic residues, leading to changes in the structure and function of the target.
Comparison with Similar Compounds
Similar Compounds
®-4-Allyloxazolidine-2,5-dione: The enantiomer of (S)-4-Allyloxazolidine-2,5-dione, with similar chemical properties but different biological activities.
4-Allyloxazolidine-2-one: A related compound with a similar structure but lacking one of the carbonyl groups.
4-Allyloxazolidine-2,5-dione derivatives: Compounds with various substitutions on the oxazolidine ring or the allyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an oxazolidine ring and an allyl group. This combination of features makes it a versatile compound for use in asymmetric synthesis and as a precursor for the development of chiral drugs and materials.
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(4S)-4-prop-2-enyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H7NO3/c1-2-3-4-5(8)10-6(9)7-4/h2,4H,1,3H2,(H,7,9)/t4-/m0/s1 |
InChI Key |
NOIUGLVEFSUGKF-BYPYZUCNSA-N |
Isomeric SMILES |
C=CC[C@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
C=CCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15045732.png)

![2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid](/img/structure/B15045746.png)


![2-[2-(Phenylsulfanyl)ethyl]piperidine](/img/structure/B15045755.png)


![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B15045768.png)
![2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate](/img/structure/B15045776.png)
![(2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one](/img/structure/B15045781.png)
![(1E)-{4-[(4-chlorophenyl)sulfonyl]benzylidene}hydrazine](/img/structure/B15045787.png)
![(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B15045790.png)
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B15045797.png)
